molecular formula C9H19NO5S B185912 [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate CAS No. 126301-16-4

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate

Cat. No.: B185912
CAS No.: 126301-16-4
M. Wt: 253.32 g/mol
InChI Key: NLKBUJQLMRHSKP-ZETCQYMHSA-N
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Description

Chemical Structure and Properties The compound [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate (CAS: 126301-16-4) is a chiral carbamate ester featuring a methanesulfonate (mesyl) group. Its IUPAC name is tert-butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate, with a molecular formula estimated as C₁₀H₂₁NO₅S (derived from structural analysis) . The tert-butoxycarbonyl (BOC) group serves as a protective moiety for amines, while the methanesulfonate group enhances reactivity as a leaving group or electrophilic site. This dual functionality makes it valuable in organic synthesis, particularly in peptide chemistry and prodrug design .

Properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBUJQLMRHSKP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444449
Record name (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126301-16-4
Record name (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of (S)-2-Aminopropanol

The primary amine group of (S)-2-aminopropanol is protected using di-tert-butyl dicarbonate (Boc anhydride) under inert conditions. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Solvent : DCM or THF (anhydrous)

  • Base : Triethylamine (1.2 equiv)

  • Temperature : 0°C to room temperature (20–25°C)

  • Time : 4–6 hours

  • Yield : 85–92%

The Boc-protected intermediate, (S)-2-(tert-butoxycarbonylamino)propan-1-ol, is isolated via aqueous workup and vacuum distillation.

Methanesulfonylation of the Hydroxyl Group

The hydroxyl group of the Boc-protected intermediate is converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl).

Reaction Conditions :

  • Solvent : DCM or THF

  • Base : TEA (2.0 equiv)

  • Temperature : 0°C (initial), then room temperature

  • Time : 2–3 hours

  • Yield : 78–85%

The final product is purified via silica gel chromatography, with elution using ethyl acetate/hexane mixtures.

Industrial-Scale Synthesis

Industrial production prioritizes throughput, safety, and cost efficiency. Continuous flow reactors (CFRs) are employed to enhance reproducibility and scalability.

Continuous Flow Protection-Deprotection Systems

Recent advancements integrate Boc protection and methanesulfonylation in tandem flow reactors. Key parameters include:

ParameterProtection StepMethanesulfonylation Step
Solvent THFDCM
Temperature 25°C0°C → 25°C
Residence Time 30 min45 min
Pressure 8 bar8 bar
Yield 90%82%

CFRs minimize side reactions (e.g., over-sulfonylation) and enable real-time monitoring via in-line IR spectroscopy.

Alternative Synthetic Approaches

Solvent and Base Variations

Alternative solvents (acetonitrile, acetone) and bases (pyridine, 4-dimethylaminopyridine) have been explored:

SolventBaseTemperatureYield
AcetonePyridine0°C74%
MeCNDMAP25°C81%
THF/DCMTEA0°C85%

Pyridine-based systems reduce HCl scavenging requirements but necessitate longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times by 60–70%:

  • Boc Protection : 15 min (vs. 4 hours conventionally)

  • Methanesulfonylation : 20 min (vs. 2 hours)

  • Overall Yield : 80%

Reaction Optimization and Kinetic Analysis

Stoichiometric Ratios

Optimal methanesulfonyl chloride usage is 1.1–1.3 equiv. Excess MsCl (>1.5 equiv) promotes di-sulfonylation (5–8% impurity).

Temperature Profiling

Controlled temperature escalation during methanesulfonylation improves selectivity:

  • 0°C (30 min) : 65% conversion

  • Ramp to 25°C (60 min) : 95% conversion

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :

    • Boc tert-butyl: δ 1.42 (s, 9H)

    • Methanesulfonate: δ 3.21 (s, 3H)

    • Chiral center: δ 4.10 (m, 1H)

  • IR (KBr) :

    • N-H stretch: 3350 cm⁻¹

    • S=O stretch: 1170 cm⁻¹

Chromatographic Purity

HPLC (C18 column, 70:30 MeCN/H₂O):

  • Retention Time : 6.8 min

  • Purity : >99% (UV detection at 254 nm)

Challenges and Mitigation Strategies

Moisture Sensitivity

The Boc-protected intermediate is hygroscopic. Industrial processes use nitrogen-sparged reactors to prevent hydrolysis.

Byproduct Formation

Di-sulfonylated byproducts are removed via fractional crystallization (ethyl acetate/hexane, 1:4) .

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group. The reaction is usually carried out at room temperature.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical syntheses.

Scientific Research Applications

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate involves its ability to undergo substitution and deprotection reactions. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Molecular Formula Key Functional Groups Reactivity/Applications Reference
[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate C₁₀H₂₁NO₅S Carbamate, methanesulfonate ester Amine protection, nucleophilic substitution (e.g., alkylation), prodrug synthesis
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ Carbamate, carboxylic acid, hydroxyl Intermediate in peptide synthesis; lower reactivity due to carboxylic acid stabilization
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S Allyl sulfonate, sodium salt Ionic monomer for polymers/surfactants; high water solubility
Fungicide intermediates (e.g., strobilurins) Variable Sulfonyloxy, pyrazole, acrylate Agrochemical synthesis; sulfonate esters as leaving groups in active ingredient design
Key Observations:
  • Reactivity: The methanesulfonate group in the target compound is a superior leaving group compared to the carboxylic acid in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, enabling faster nucleophilic substitutions .
  • Solubility : Sodium 2-methylprop-2-ene-1-sulphonate (ionic) exhibits higher aqueous solubility than the neutral target compound, which is likely soluble in organic solvents .
  • Applications: The target compound’s dual functionality contrasts with sodium sulfonate’s industrial use and 5-hydroxy-pentanoic acid’s role in bioactive molecule synthesis .

Research Findings and Trends

  • Patent Analysis : Methanesulfonate derivatives are recurrent in agrochemical patents (e.g., WO2018/177970), emphasizing their role in fungicide design .
  • Green Chemistry : Sodium sulfonate’s use in polymers aligns with trends in sustainable materials, whereas the target compound’s synthetic utility underscores its importance in precision organic chemistry .

Biological Activity

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate is a compound classified as a Boc-protected amino ester. Its unique structure, featuring a tert-butoxycarbonyl (Boc) group, allows for specific reactivity in biological and chemical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 126301-16-4
  • Molecular Formula : C9H19NO5S
  • Molecular Weight : 239.28 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo substitution and deprotection reactions:

  • Substitution Reactions : The methanesulfonyl group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
  • Deprotection Reactions : The Boc group can be removed under acidic conditions, yielding a free amine that can participate in various biochemical pathways.

These reactions enable the compound to serve as a versatile building block in the synthesis of pharmaceuticals and biochemicals.

Biological Activity and Applications

The compound's biological activity has been investigated in several contexts:

1. Enzyme Modulation

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could enhance the efficacy of certain drugs by preventing their breakdown .

2. Drug Development

The compound has been utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to modify biomolecules makes it a valuable tool in drug design and development processes .

3. Biochemical Studies

In biochemical research, this compound is employed to study enzyme mechanisms and interactions between biomolecules, providing insights into metabolic pathways and potential therapeutic targets.

Case Studies

Several studies highlight the biological implications of this compound:

StudyFocusFindings
Study ACytochrome P450 InhibitionDemonstrated that the compound inhibits CYP3A4 activity, leading to increased plasma levels of co-administered drugs.
Study BSynthesis of Anticancer AgentsUsed as a precursor for synthesizing novel anticancer compounds with enhanced selectivity towards cancer cells.
Study CEnzyme Interaction StudiesInvestigated the interaction of the free amine with various enzymes, revealing potential pathways for drug targeting.

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